SR14150

Description

Properties

IUPAC Name |

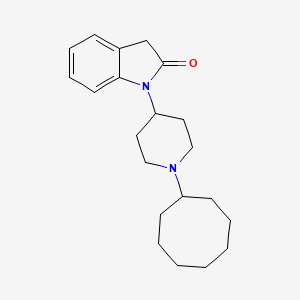

1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVCYNWOQKXISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432666 | |

| Record name | 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709024-69-1 | |

| Record name | SR-14150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709024691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-14150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O88C1NAS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR14150

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR14150 is a novel pharmacological agent characterized by its dual activity as a partial agonist at both the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR). Displaying a notable 20-fold selectivity for the NOP receptor in binding assays, this compound presents a unique pharmacological profile. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinities, functional activities, and the associated signaling pathways. Detailed experimental protocols for the key assays used in its characterization are also provided to facilitate further research and development.

Introduction

This compound has emerged as a compound of interest in the field of pharmacology due to its distinctive interaction with two key receptors involved in pain modulation and other physiological processes: the NOP receptor and the mu-opioid receptor. Its partial agonism at both receptors, coupled with a preference for the NOP receptor, suggests a potential for therapeutic applications with a modified side-effect profile compared to traditional opioid agonists. Understanding the intricate details of its mechanism of action is paramount for harnessing its full therapeutic potential.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been quantified through various in vitro assays, providing insights into its binding affinity and functional efficacy at the NOP and mu-opioid receptors.

| Parameter | NOP Receptor | Mu-Opioid Receptor | Reference |

| EC50 (nM) | 20 | 99 | [1] |

| Emax (% stimulation) | 54% | 23% | [1] |

| Binding Selectivity | 20-fold | - | [2] |

Signaling Pathways

This compound elicits its cellular effects by activating the NOP and mu-opioid receptors, both of which are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors initiates a cascade of intracellular events.

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.

Furthermore, the activation of Gi/o proteins by this compound leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium ion influx and neurotransmitter release.

References

SR14150: A Technical Guide to its Partial Agonist Activity at the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR14150 is a non-peptide, small molecule ligand that exhibits high affinity and partial agonist activity at the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It displays a notable selectivity for the NOP receptor over the classical mu-opioid receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its partial agonist activity at the NOP receptor. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of this compound at the human NOP and mu-opioid receptors. The data is compiled from studies utilizing radioligand binding and [³⁵S]GTPγS functional assays in Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant receptors.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | Kᵢ (nM) | Reference |

| NOP | [³H]Nociceptin | 1.4 ± 0.2 | Khroyan et al., 2007b (as cited in[2]) |

| Mu-Opioid | [³H]DAMGO | 28.0 ± 5.0 | Khroyan et al., 2007b (as cited in[2]) |

Table 2: Functional Activity of this compound in [³⁵S]GTPγS Binding Assay

| Receptor | EC₅₀ (nM) | % Stimulation (relative to full agonist) | Reference |

| NOP | 30.0 ± 8.0 | 55 ± 5 | Khroyan et al., 2007b (as cited in[2]) |

| Mu-Opioid | 150 ± 30 | 45 ± 8 | Khroyan et al., 2007b (as cited in[2]) |

Signaling Pathways

Activation of the NOP receptor by an agonist, such as this compound, initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels. Additionally, NOP receptor activation has been shown to involve other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin recruitment, which can lead to receptor desensitization and internalization.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the partial agonist activity of this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

CHO cell membranes expressing human recombinant NOP receptors

-

[³H]Nociceptin (Radioligand)

-

Unlabeled Nociceptin (for non-specific binding)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 1 µM unlabeled Nociceptin (for non-specific binding) or this compound at various concentrations.

-

50 µL of [³H]Nociceptin (at a final concentration close to its Kd).

-

100 µL of CHO cell membrane suspension (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon NOP receptor activation. This provides a measure of the compound's potency (EC₅₀) and efficacy (% stimulation).

Materials:

-

CHO cell membranes expressing human recombinant NOP receptors

-

[³⁵S]GTPγS

-

Guanosine 5'-diphosphate (GDP)

-

Unlabeled GTPγS (for non-specific binding)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for basal binding) or 10 µM unlabeled GTPγS (for non-specific binding) or this compound at various concentrations.

-

50 µL of GDP (final concentration 10-30 µM).

-

50 µL of CHO cell membrane suspension (typically 10-20 µg of protein per well).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the % stimulation over basal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of SR14150

SR14150, also known as AT-200, is a synthetic, non-peptide small molecule that has been instrumental in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. This technical guide provides a comprehensive overview of its chemical structure, pharmacological activity, and the experimental methodologies used to characterize it, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is chemically identified as 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one. Its structure is characterized by a central indolin-2-one core linked to a piperidine (B6355638) ring, which is further substituted with a cyclooctyl group.

Molecular Details:

| Property | Value |

| IUPAC Name | 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one |

| Molecular Formula | C21H28N2O |

| Molecular Weight | 324.46 g/mol |

Pharmacological Profile

This compound is a selective agonist for the nociceptin opioid peptide (NOP) receptor, which is the fourth member of the opioid receptor family. It also exhibits partial agonist activity at the mu-opioid receptor (MOR).

Receptor Binding Affinities:

The binding affinity of this compound has been determined through competitive binding assays using radiolabeled ligands. The equilibrium dissociation constant (Ki) values quantify the affinity of the ligand for the receptor.

| Receptor | Ki (nM) | Selectivity (vs. MOR) | Reference |

| NOP | 1.5 | 20-fold | [1] |

| Mu-Opioid (MOR) | 30 | - | [1] |

Functional Activity:

The functional activity of this compound as an agonist has been assessed using various in vitro assays that measure the cellular response following receptor activation.

| Assay | Receptor | Activity | Efficacy | Reference |

| [³⁵S]GTPγS Binding | NOP | Partial Agonist | Higher efficacy at NOP | [1][2] |

| [³⁵S]GTPγS Binding | MOR | Partial Agonist | Lower efficacy at MOR | [1][2] |

Signaling Pathways

As an agonist at the G-protein coupled NOP receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional efficacy, and physiological effects.

[³⁵S]GTPγS Binding Assay:

This assay measures the functional activation of G-protein coupled receptors.

-

Membrane Preparation : Membranes are prepared from cells recombinantly expressing the receptor of interest (e.g., NOP or MOR).

-

Incubation : Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, varying concentrations of this compound, and GDP in an appropriate buffer.

-

Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.

-

Detection : The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis : The data are analyzed using non-linear regression to determine the EC50 and Emax values.

In Vivo Behavioral Assays:

-

Tail-Flick Test (Acute Pain):

-

A focused beam of heat is applied to the mouse's tail.

-

The latency to flick the tail away from the heat source is measured.

-

This compound is administered (e.g., subcutaneously), and the test is repeated at various time points.

-

An increase in tail-flick latency indicates an antinociceptive effect. In mice, the antinociceptive activity of this compound in the tail-flick assay is reversed by the opioid antagonist naloxone, suggesting mediation by the mu-opioid receptor.[1][2]

-

-

Von Frey Test (Mechanical Allodynia in Chronic Pain Models):

-

A model of chronic pain, such as spinal nerve ligation, is surgically induced in rodents.

-

Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.

-

This compound is administered, and the withdrawal threshold is reassessed.

-

An increase in the withdrawal threshold indicates an antiallodynic effect. The antiallodynic activity of this compound is reversed by the NOP antagonist SB-612111, indicating that this effect is mediated by the NOP receptor.[1][3]

-

Experimental and logical Workflow

The drug discovery and characterization process for a compound like this compound follows a logical progression from initial screening to in-depth physiological assessment.

Summary

This compound is a valuable pharmacological tool for investigating the NOP receptor system. Its dual activity at both NOP and mu-opioid receptors provides a unique profile for studying the interplay between these two systems in various physiological and pathological processes, particularly in the context of pain.[4][5] The detailed experimental protocols and workflows described herein provide a framework for the continued investigation of this and other novel compounds targeting the NOP receptor.

References

- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of SR14150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway and methodologies for SR14150, a selective nociceptin/orphanin FQ (NOP) receptor agonist. The information presented herein is compiled from established chemical synthesis principles and analogous reactions reported in the scientific literature, offering a robust framework for the preparation of this and structurally related compounds.

Introduction

This compound, with the chemical name 1-(1-cyclooctylpiperidin-4-yl)indolin-2-one, is a valuable pharmacological tool for studying the NOP receptor system. Its synthesis involves a convergent strategy, primarily focusing on the preparation of a key intermediate, 1-(piperidin-4-yl)indolin-2-one, followed by the introduction of the characteristic cyclooctyl moiety. This guide details the likely synthetic route, providing experimental protocols and relevant data for each critical step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (I) suggests a disconnection at the piperidine (B6355638) nitrogen-cyclooctyl bond. This leads back to the key intermediate 1-(piperidin-4-yl)indolin-2-one (II) and a cyclooctyl source, such as cyclooctanone (B32682) (III). Intermediate (II) can be further disconnected at the indolinone nitrogen-piperidine nitrogen bond, leading to a protected 4-aminopiperidine (B84694) derivative and a suitable indolinone precursor. A more direct and reported approach involves the reaction of a protected 4-piperidone (B1582916) with an appropriate aniline (B41778) derivative, followed by deprotection.

Synthesis Pathway

The synthesis of this compound can be accomplished through a two-stage process:

Stage 1: Synthesis of the Key Intermediate, 1-(Piperidin-4-yl)indolin-2-one

This stage focuses on the construction of the core indolinone-piperidine scaffold. A plausible and literature-supported method involves the reductive amination of N-benzyl-4-piperidone with 2-nitrophenylacetic acid, followed by reduction of the nitro group and subsequent cyclization to form the indolinone ring, and finally debenzylation to yield the free piperidine. A more direct, albeit potentially lower-yielding approach, involves the direct reaction of 4-amino-1-benzylpiperidine (B41602) with a suitable 2-halophenylacetic acid derivative followed by intramolecular cyclization and deprotection. For the purpose of this guide, we will focus on a reductive amination approach to form the N-aryl piperidine bond followed by cyclization.

Stage 2: N-Alkylation of the Piperidine Ring

The final step in the synthesis is the introduction of the cyclooctyl group onto the piperidine nitrogen of the intermediate. This is most effectively achieved through reductive amination with cyclooctanone.

Detailed Synthesis Diagram

In Vivo Profile of SR14150: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR14150, also known as AT-200, is a moderately selective nociceptin/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the µ-opioid receptor.[1][2] In vivo studies have primarily focused on its antinociceptive and antiallodynic effects, particularly in models of chronic pain. This document provides a technical guide to the in vivo experimental protocols used to characterize this compound and details its dual-receptor signaling mechanism. It is important to note that publicly available literature does not contain quantitative pharmacokinetic data such as Cmax, Tmax, AUC, or bioavailability for this compound.

Data Presentation

As of the latest available data, comprehensive quantitative pharmacokinetic parameters for this compound in vivo have not been published. Therefore, a summary table for these metrics cannot be provided. Research has predominantly centered on the pharmacodynamic outcomes of this compound administration.

Experimental Protocols

The in vivo assessment of this compound has been conducted in rodent models, primarily mice, to evaluate its effects on pain perception. The following methodologies are representative of the key experiments cited in the literature.

Animal Models and Study Design

-

Subjects: Male mice are commonly used for in vivo studies of this compound.[1] For chronic pain investigations, the spinal nerve ligation (SNL) model is employed to induce neuropathic pain states.[1]

-

Administration: this compound is typically administered subcutaneously at doses ranging from 3 to 10 mg/kg.[1]

-

Control Groups: A vehicle control group is used as a baseline. Morphine (e.g., 10 mg/kg) often serves as a positive control for analgesia.[1]

-

Antagonist Studies: To elucidate the mechanism of action, studies may include pretreatment with specific receptor antagonists. Naloxone is used to block µ-opioid receptors, and SB-612111 is used to block NOP receptors.[1]

Pharmacodynamic Assessment

-

Antinociception (Acute Pain): The tail-flick test is a common assay to measure the response to a thermal pain stimulus. An increase in tail-flick latency is indicative of an antinociceptive effect.[1]

-

Antiallodynia (Chronic Pain): Mechanical allodynia is assessed using von Frey monofilaments. An increase in the paw withdrawal threshold in SNL mice suggests an antiallodynic effect.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a model of chronic pain.

In vivo experimental workflow for this compound.

Signaling Pathway of this compound

The diagram below depicts the dual agonist activity of this compound at both the NOP and µ-opioid receptors, which are G-protein coupled receptors (GPCRs).

Dual signaling mechanism of this compound.

Conclusion

This compound is a bifunctional molecule that acts on both NOP and µ-opioid receptors, leading to distinct in vivo effects on pain perception.[1][2] Its antiallodynic properties appear to be mediated by the NOP receptor, while its antinociceptive effects are linked to µ-opioid receptor activation.[1] The lack of public pharmacokinetic data highlights an area for future research that would be critical for the further development of this compound as a potential therapeutic agent.

References

- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

SR14150: A Technical Guide to its Binding Affinity, Selectivity, and Signaling Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR14150 is a notable pharmacological tool and potential therapeutic agent characterized by its moderately selective agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, alongside detailed experimental methodologies for its characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Binding Affinity and Selectivity Profile

This compound exhibits a distinct binding profile, with a marked preference for the NOP receptor over classical opioid receptors. Its affinity is highest for the NOP receptor, followed by the mu-opioid receptor (MOR).

Quantitative Binding Data

The binding affinities of this compound for various opioid receptors, determined through radioligand competition binding assays, are summarized in the table below. The data highlights its approximately 20-fold selectivity for the NOP receptor over the mu-opioid receptor.[1][2] Information regarding its affinity for delta (DOR) and kappa (KOR) opioid receptors is less prevalent in the reviewed literature.

| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (fold vs. NOP) | Reference |

| NOP | [³H]Nociceptin | CHO cell membranes expressing human NOP receptor | 1.5 | - | [2] |

| Mu (μ) | [³H]DAMGO | CHO cell membranes expressing human μ-opioid receptor | 30 | 20 | [2] |

| Delta (δ) | Not explicitly reported | - | - | - | |

| Kappa (κ) | Not explicitly reported | - | - | - |

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors. Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding.

Functional Activity Profile

This compound is characterized as a partial agonist at both the NOP and mu-opioid receptors.[1][2] This dual activity is a key feature of its pharmacological profile and has been primarily characterized using [³⁵S]GTPγS binding assays.

[³⁵S]GTPγS Binding Assay Data

In functional assays, this compound demonstrates partial agonism, stimulating G-protein activation at both NOP and mu-opioid receptors.

| Receptor | Assay | Preparation | Activity | Efficacy (vs. full agonist) | Reference |

| NOP | [³⁵S]GTPγS Binding | CHO cell membranes expressing human NOP receptor | Partial Agonist | <50% of N/OFQ | |

| Mu (μ) | [³⁵S]GTPγS Binding | CHO cell membranes expressing human μ-opioid receptor | Partial Agonist | Not explicitly quantified | [1][2] |

Table 2: Functional Activity of this compound. Efficacy is expressed relative to the maximal stimulation achieved by a full agonist for the respective receptor.

Experimental Protocols

The characterization of this compound's binding and functional profile relies on standardized in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of this compound at NOP and other opioid receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.

-

Radioligands:

-

For NOP receptor: [³H]Nociceptin.

-

For mu-opioid receptor: [³H]DAMGO.

-

For delta-opioid receptor: [³H]DPDPE.

-

For kappa-opioid receptor: [³H]U69,593.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for each receptor (e.g., naloxone (B1662785) for opioid receptors, unlabeled N/OFQ for NOP).

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Objective: To determine the functional efficacy (agonist/antagonist activity) of this compound at NOP and mu-opioid receptors.

Materials:

-

Receptor Source: Membranes from cells expressing the receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, MgCl₂, NaCl.

-

Test Compound: this compound.

-

Positive Control: A known full agonist for the receptor (e.g., N/OFQ for NOP, DAMGO for mu-opioid).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, varying concentrations of this compound (or the positive control), and the assay buffer.

-

Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values. The Emax value, when compared to that of a full agonist, indicates whether the compound is a full or partial agonist.

Signaling Pathways

This compound, as an agonist at the Gi-coupled NOP receptor, primarily initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of the NOP receptor can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.

Canonical Gi-Coupled Signaling Pathway

The primary mechanism of action for this compound at the NOP receptor involves the canonical Gi-protein signaling pathway.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SR14150 - A Novel Selective Delta-Opioid Receptor Agonist for the Management of Chronic Pain

Disclaimer: The compound SR14150 is a hypothetical agent used in this document for illustrative purposes to demonstrate the format of a technical guide. The data and protocols presented are representative of preclinical and early clinical research in the field of delta-opioid receptor agonists for chronic pain and are synthesized from publicly available scientific literature.

Executive Summary

Chronic pain represents a significant unmet medical need, and current therapeutic options, primarily centered around mu-opioid receptor agonists, are associated with substantial adverse effects, including respiratory depression, tolerance, and addiction. This compound is a novel, potent, and highly selective delta-opioid receptor (DOR) agonist being investigated as a potential analgesic for chronic neuropathic and inflammatory pain. Preclinical data indicate that this compound exhibits significant antinociceptive effects in validated animal models of chronic pain without the common liabilities of traditional opioids. This document provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols for this compound.

Mechanism of Action: Delta-Opioid Receptor Activation

This compound acts as a selective agonist at the delta-opioid receptor, a G protein-coupled receptor (GPCR) located in the central and peripheral nervous systems. Upon binding, this compound initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters.

The primary signaling pathway involves the activation of inhibitory G proteins (Gαi/o), which in turn leads to two main downstream effects:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), modulating gene transcription and protein kinase A (PKA) activity.

-

Modulation of ion channels: Gβγ subunits directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

Preclinical Data Summary

Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for the human delta-opioid receptor over other opioid receptor subtypes.

| Parameter | hDOR | hMOR | hKOR |

| Binding Affinity (Ki, nM) | 0.85 | 975 | >10,000 |

| Functional Activity (EC50, nM) | 2.1 | >5,000 | >10,000 |

| Selectivity (MOR/DOR) | 1147-fold | - | - |

| hDOR: human delta-opioid receptor; hMOR: human mu-opioid receptor; hKOR: human kappa-opioid receptor. |

In Vivo Efficacy in Chronic Pain Models

This compound was evaluated in rodent models of neuropathic and inflammatory pain.

| Model | Species | Dose (mg/kg, i.p.) | Effect (% MPE) | p-value |

| Chronic Constriction Injury (CCI) | Rat | 10 | 75% | <0.01 |

| Spared Nerve Injury (SNI) | Mouse | 10 | 68% | <0.01 |

| Complete Freund's Adjuvant (CFA) | Rat | 10 | 82% | <0.001 |

| % MPE: Maximum Possible Effect. i.p.: intraperitoneal. |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Materials: Membranes from CHO cells expressing hDOR, hMOR, or hKOR; [3H]-naltrindole (for DOR), [3H]-DAMGO (for MOR), [3H]-U69,593 (for KOR); this compound; filtration buffer; 96-well plates; scintillation counter.

-

Method:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium at 25°C for 60 minutes.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assay

-

Objective: To determine the functional potency (EC50) and efficacy of this compound as a GPCR agonist.

-

Materials: Membranes from CHO cells expressing hDOR; [35S]GTPγS; this compound; assay buffer (containing GDP).

-

Method:

-

Cell membranes are pre-incubated with varying concentrations of this compound.

-

[35S]GTPγS is added to initiate the binding reaction, which measures the activation of G proteins.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

EC50 values are calculated from concentration-response curves.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Objective: To evaluate the antinociceptive effect of this compound on mechanical allodynia in a rat model of neuropathic pain.

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Surgical Procedure:

-

Rats are anesthetized with isoflurane.

-

The common sciatic nerve of the right hind limb is exposed.

-

Four loose ligatures of chromic gut are tied around the nerve proximal to its trifurcation.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed 14 days post-surgery using von Frey filaments.

-

A baseline paw withdrawal threshold (PWT) is established.

-

This compound or vehicle is administered (i.p.).

-

PWT is measured at 30, 60, 90, and 120 minutes post-dosing.

-

-

Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated as: [(post-drug PWT - baseline PWT) / (cut-off PWT - baseline PWT)] * 100.

Conclusion and Future Directions

The preclinical data package for this compound strongly supports its development as a first-in-class analgesic for chronic pain. Its high selectivity for the delta-opioid receptor suggests a favorable safety profile compared to traditional opioids. Future work will focus on IND-enabling toxicology studies and the subsequent initiation of Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.

An In-Depth Technical Guide to the Cellular Signaling Pathways Activated by SR14150

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR14150, also known as AT-200, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) belonging to the opioid receptor family. This compound also exhibits partial agonist activity at the mu-opioid receptor (μOR). This dual activity makes it a compound of significant interest for the development of novel analgesics and other therapeutics. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular mechanisms.

Core Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of the NOP receptor, a member of the Gi/o family of GPCRs. Its interaction with the µ-opioid receptor further contributes to its pharmacological profile.

G Protein-Dependent Signaling

Upon binding to the NOP and µ-opioid receptors, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes, including gene transcription and neuronal excitability.[1]

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and neurotransmitter release.

G Protein-Independent Signaling: β-Arrestin Recruitment and Receptor Internalization

Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor.

-

β-Arrestin Recruitment: this compound has been shown to induce the recruitment of β-arrestin to the NOP receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. Furthermore, β-arrestin can act as a scaffold protein, initiating a second wave of signaling independent of G proteins, including the activation of mitogen-activated protein kinase (MAPK) cascades.

-

Receptor Internalization: The β-arrestin-receptor complex is recognized by components of the endocytic machinery, leading to the internalization of the receptor from the cell surface into intracellular compartments. This process, known as endocytosis, serves to further attenuate signaling and can lead to either receptor degradation or recycling back to the plasma membrane.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of the NOP receptor by agonists can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[2] This pathway is crucial for regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. The activation of ERK1/2 can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (AT-200) from various in vitro assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Kᵢ (nM) | Cell Line | Reference |

| NOP | [³H]N/OFQ | 1.5 | CHO | [3] |

| μ-Opioid | [³H]DAMGO | 30 | CHO | [3] |

Table 2: Functional Activity of this compound in G Protein-Dependent Signaling Assays

| Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of N/OFQ) | Cell Line | Reference |

| [³⁵S]GTPγS Binding | NOP | 120 | < 50 | CHO | [1] |

| GIRK Channel Activation | NOP | 6.3 | 95-105 | AtT-20 | [1] |

Table 3: Functional Activity of this compound in β-Arrestin Recruitment and Receptor Internalization Assays

| Assay | Receptor | EC₅₀ (nM) | % of Max Response (N/OFQ) | Cell Line | Reference |

| β-Arrestin Recruitment | NOP | 110 | 44 | CHO-K1 | [1] |

| Receptor Internalization | NOP | - | ~40 | HEK293 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathways

Caption: this compound activates NOP and µ-opioid receptors, initiating downstream signaling cascades.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: Workflow for determining G protein activation using the [³⁵S]GTPγS binding assay.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for measuring β-arrestin recruitment using an enzyme complementation assay.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NOP and µ-opioid receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human NOP or µ-opioid receptors.

-

Radioligand: [³H]N/OFQ for NOP receptors, [³H]DAMGO for µ-opioid receptors.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone (B1662785) for µOR, 1 µM N/OFQ for NOP).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or non-specific control.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of this compound to activate G proteins coupled to NOP and µ-opioid receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human NOP or µ-opioid receptors.

-

[³⁵S]GTPγS.

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

96-well plates, filters, cell harvester, and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP, and this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against the logarithm of this compound concentration to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.

Materials:

-

CHO cells stably expressing human NOP or µ-opioid receptors.

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture reagents.

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of this compound concentration to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the NOP receptor upon activation by this compound.

Materials:

-

CHO-K1 cells stably co-expressing the human NOP receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.

-

This compound.

-

Chemiluminescent substrate for the reporter enzyme.

-

Luminometer.

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified time to allow for β-arrestin recruitment and enzyme complementation.

-

Add the chemiluminescent substrate.

-

Measure the luminescence signal using a luminometer.

-

Plot the luminescence signal against the logarithm of this compound concentration to determine EC₅₀ and Eₘₐₓ values.

Receptor Internalization Assay

Objective: To quantify the this compound-induced endocytosis of the NOP receptor.

Materials:

-

HEK293 cells stably expressing N-terminally FLAG-tagged human NOP receptors.

-

This compound.

-

Primary antibody against the FLAG tag.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with this compound for a defined period to induce internalization.

-

Fix the cells.

-

Incubate with an anti-FLAG primary antibody to label the receptors remaining on the cell surface.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal, which is inversely proportional to the extent of receptor internalization.

-

Calculate the percentage of internalized receptors relative to untreated cells.

Western Blot for ERK Phosphorylation

Objective: To detect the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

-

Cells expressing NOP receptors.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Treat cells with this compound for various times.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against p-ERK.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the fold increase in ERK phosphorylation.

Conclusion

This compound is a bifunctional molecule that activates both NOP and µ-opioid receptors, leading to the engagement of a complex network of intracellular signaling pathways. Its primary mode of action through the Gi/o-coupled NOP receptor results in the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, this compound promotes β-arrestin recruitment and subsequent receptor internalization, which not only desensitizes G protein signaling but also initiates G protein-independent signaling cascades, including the activation of the MAPK/ERK pathway. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to aid in the design of novel therapeutics with improved efficacy and safety profiles. The partial agonism at both NOP and µ-opioid receptors, along with its specific profile of β-arrestin recruitment, suggests a potential for biased signaling that warrants further investigation.

References

- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polarized rabbit type 1 angiotensin II receptors manifest differential rates of endocytosis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of SR14150 in Nociceptive Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR14150, a 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one derivative, has emerged as a significant pharmacological tool in the study of nociception. This technical guide provides an in-depth analysis of this compound's complex role in pain modulation, highlighting its dual agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor and the μ-opioid receptor (MOR). We consolidate quantitative data from pivotal studies, detail key experimental methodologies for its assessment, and present visual representations of its signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel analgesics.

Introduction

The modulation of pain pathways remains a cornerstone of modern pharmacology. This compound has garnered attention for its unique profile as a bifunctional NOP/μ receptor agonist.[1] The NOP-N/OFQ system is intricately involved in pain modulation, with effects that can be either pronociceptive or antinociceptive depending on the anatomical location and physiological context.[2][3] this compound's ability to engage both this system and the classical opioid system presents a compelling case for its study in both acute and chronic pain states. This guide will dissect the nuanced pharmacology of this compound, offering a detailed examination of its mechanisms and effects.

Pharmacological Profile of this compound

This compound is characterized as a moderately selective NOP receptor agonist that also exhibits partial agonism at the μ-opioid receptor.[1][4] This dual activity is central to its complex effects on nociception.

In Vitro Binding Affinity and Functional Activity

The following table summarizes the in vitro characteristics of this compound at NOP and μ-opioid receptors.

| Receptor | Parameter | Value | Species | Assay | Reference |

| NOP | Ki | 1.5 nM | - | Radioligand Binding | [4] |

| Selectivity vs. μ | 20-fold | - | - | [2][4] | |

| Functional Activity | Partial Agonist | - | [35S]GTPγS | [1][4] | |

| μ-Opioid | Ki | - | - | - | - |

| Functional Activity | Partial Agonist | - | [35S]GTPγS | [1][4] |

Modulation of Nociception by this compound in Preclinical Models

The antinociceptive and antiallodynic effects of this compound have been evaluated in various rodent models of pain. A key finding is the differential receptor mediation of its effects depending on the pain state and modality.

Acute Thermal Nociception

In models of acute thermal pain, such as the tail-flick assay in naive mice, this compound demonstrates antinociceptive activity.[4][5] This effect is notably mediated by the μ-opioid receptor, as it is reversed by the opioid antagonist naloxone (B1662785) but not by the NOP receptor antagonist SB-612111.[1][4]

Chronic Neuropathic Pain

In contrast to its effects in acute pain, the activity of this compound in chronic pain models, such as spinal nerve ligation (SNL) in mice, reveals a more complex mechanism.

-

Thermal Antinociception: When administered to SNL mice, this compound increases tail-flick latency, an effect that is blocked by naloxone, indicating continued μ-opioid receptor involvement in its thermal antinociceptive action even in a chronic pain state.[1][4]

-

Mechanical Antiallodynia: Both this compound and the more selective NOP agonist SR16835 exhibit potent antiallodynic activity against mechanical stimuli (measured with von Frey filaments) in SNL mice.[4] Crucially, this effect is completely blocked by the NOP antagonist SB-612111 and is not affected by naloxone.[4] This demonstrates a shift in the primary mechanism of action for mechanical allodynia to the NOP receptor system in a chronic pain setting.[4][6]

The following table summarizes the in vivo effects of this compound in different pain models.

| Pain Model | Species | Assay | Doses (s.c.) | Effect | Receptor Mediation | Reference |

| Acute Pain | Mouse | Tail-Flick | 30 mg/kg | Antinociception | μ-Opioid | [5] |

| Chronic Neuropathic Pain (SNL) | Mouse | Tail-Flick | 3-10 mg/kg | Antinociception | μ-Opioid | [4] |

| Chronic Neuropathic Pain (SNL) | Mouse | Von Frey | 10 mg/kg | Antiallodynia | NOP | [4] |

| Chronic Neuropathic Pain (CCI) | Rat | Von Frey | - | No Antiallodynia (systemic admin.) | - | [2][4] |

Signaling Pathways

Activation of both NOP and μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Figure 1: this compound Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

[35S]GTPγS Binding Assay

This assay measures the functional activity of GPCR agonists by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Figure 2: [35S]GTPγS Assay Workflow.

Tail-Flick Assay

This behavioral assay assesses thermal nociception by measuring the latency of a rodent to withdraw its tail from a noxious heat source.

-

Animal Acclimation: Mice are habituated to the testing apparatus.

-

Baseline Measurement: The basal tail-flick latency is determined by applying a focused beam of radiant heat to the tail and recording the time to withdrawal. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[5]

-

Drug Administration: this compound, vehicle, or control compounds (e.g., morphine) are administered, typically via subcutaneous (s.c.) injection.[4][5] In antagonist studies, naloxone or SB-612111 is administered prior to this compound.[4]

-

Post-treatment Measurement: Tail-flick latencies are measured at specified time points after drug administration (e.g., 60 minutes).[4][5]

-

Data Analysis: Antinociception is often expressed as the percentage of maximum possible effect (%MPE).[5]

Von Frey Test for Mechanical Allodynia

This assay measures the mechanical withdrawal threshold in response to calibrated monofilaments applied to the plantar surface of the hind paw.

-

Animal Acclimation: Animals are placed in individual compartments on a wire mesh grid and allowed to acclimate.

-

Baseline Measurement: Pre-surgery baseline withdrawal thresholds are determined using the up-down method with a series of von Frey filaments of increasing stiffness.

-

Induction of Neuropathy: A model of neuropathic pain, such as spinal nerve ligation (SNL), is surgically induced.

-

Post-surgery Baseline: Once allodynia is established, a new baseline withdrawal threshold is measured.

-

Drug Administration: this compound, vehicle, or control compounds are administered (s.c.). Antagonists are given prior to the agonist.[4]

-

Post-treatment Measurement: Withdrawal thresholds are assessed at a specific time point (e.g., 60 minutes) after drug administration.[4]

-

Data Analysis: The 50% withdrawal threshold is calculated and compared between treatment groups.

Figure 3: In Vivo Nociception Assay Workflow.

Discussion and Future Directions

The dual agonism of this compound at NOP and μ-opioid receptors underpins its complex and context-dependent effects on nociception. In acute pain, its actions are predominantly μ-opioid-mediated.[4] However, in a chronic neuropathic pain state, a functional switch occurs, where its ability to alleviate mechanical allodynia is mediated by the NOP receptor system.[4] This suggests an upregulation or sensitization of the NOP system in the spinal cord during chronic pain.[4]

These findings have significant implications for drug development. The differential modulation of pain modalities suggests that bifunctional NOP/μ agonists could offer a novel therapeutic strategy. For instance, the NOP agonist component might reduce the rewarding effects typically associated with μ-opioid agonists, potentially leading to analgesics with lower abuse liability.[7] Furthermore, the enhanced role of the NOP system in chronic pain highlights it as a key target for conditions that are often refractory to conventional opioid therapies.

Future research should focus on elucidating the precise molecular adaptations in the NOP system that occur during the transition from acute to chronic pain. Further characterization of bifunctional ligands with varying ratios of NOP and μ-opioid receptor efficacy is warranted to optimize the therapeutic window for potent analgesia with minimal side effects. The development of peripherally restricted NOP agonists could also be a promising avenue for treating inflammatory and neuropathic pain while avoiding central nervous system side effects.[8]

Conclusion

This compound is a pivotal research compound that has significantly advanced our understanding of the interplay between the NOP and opioid systems in pain modulation. Its dichotomous, context-dependent mechanism of action—μ-opioid-mediated analgesia in acute thermal pain versus NOP-mediated relief from mechanical allodynia in chronic neuropathic pain—underscores the dynamic nature of nociceptive processing. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working to translate these complex pharmacological insights into the next generation of effective and safer analgesics.

References

- 1. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unife.it [iris.unife.it]

- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth In Vitro Technical Guide to the Characterization of SR14150

Introduction

SR14150, also known as AT-200, is a non-peptide small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile.[1][2] It is characterized as a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family, while also exhibiting partial agonist activity at the mu-opioid receptor.[1][3][4] This dual activity makes this compound a valuable research tool for investigating the complex interplay between the NOP and classical opioid systems, with potential therapeutic implications for pain management and other neurological disorders.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Data Presentation

The in vitro pharmacological profile of this compound has been quantified through various binding and functional assays. The following tables summarize the key data points for its affinity and functional efficacy at the NOP and mu-opioid receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Kᵢ (nM) | Selectivity (over μ) | Reference |

| NOP | [³H]-Nociceptin | ~11 | ~20-fold | [4][6] |

| μ-Opioid | [³H]-DAMGO | ~80 | - | [6] |

Table 2: Functional Activity of this compound in In Vitro Assays

| Assay | Receptor | Efficacy | EC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | NOP | Partial Agonist | ~5-fold less potent than at NOP | [4] |

| [³⁵S]GTPγS Binding | μ-Opioid | Partial Agonist (~20% stimulation) | Not Specified | [4][6] |

| GIRK Channel Activation | NOP | Full Agonist | Potency rank: AT-312 > AT-200 > AT-004 | [2] |

| Mouse Vas Deferens | μ-Opioid | Partial Agonist | Not Specified | [4] |

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional activity. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the NOP and mu-opioid receptors.

a. Materials:

-

Cell membranes prepared from CHO cells stably expressing human NOP or mu-opioid receptors.

-

Radioligands: [³H]-Nociceptin for NOP receptors and [³H]-DAMGO for mu-opioid receptors.

-

Non-labeled ligands: Nociceptin and DAMGO for determining non-specific binding.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

-

Cell membrane homogenates are incubated with a fixed concentration of the respective radioligand ([³H]-Nociceptin or [³H]-DAMGO).

-

Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.

-

A parallel set of incubations is performed with an excess of the corresponding non-labeled ligand (Nociceptin or DAMGO) to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by this compound.

a. Materials:

-

Cell membranes from CHO cells expressing human NOP or mu-opioid receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

-

Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.

-

This compound at various concentrations is added to the membranes.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data are analyzed to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect), which are indicative of the compound's potency and efficacy, respectively.

Mandatory Visualizations

Signaling Pathway of NOP Receptor Activation

The NOP receptor, like other opioid receptors, is a G-protein coupled receptor (GPCR) that primarily signals through the Gᵢ/Gₒ pathway.[2] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel compound like this compound follows a logical progression of experiments to determine its pharmacological properties. The workflow begins with primary binding assays to establish affinity and selectivity, followed by functional assays to determine efficacy and potency.

Caption: In Vitro Characterization Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR14150 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR14150, also known as AT-200, is a non-peptidic, moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also demonstrating partial agonist activity at the µ-opioid receptor (MOP).[1][2][3] This dual activity makes it a compound of significant interest for investigating the roles of the NOP and opioid systems in various physiological and pathological processes, particularly in the context of pain modulation.[4][5] Preclinical studies in rodent models have been instrumental in elucidating its pharmacological profile and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo rodent studies.

Mechanism of Action

This compound acts as a partial agonist at both the NOP and µ-opioid receptors.[1][5] Its effects are complex and can vary depending on the pain state of the animal. In models of acute pain, the antinociceptive effects of this compound are primarily mediated by its activity at the µ-opioid receptor and can be reversed by the opioid antagonist naloxone (B1662785).[1][4] However, in chronic pain states, such as neuropathic pain, this compound exhibits antiallodynic effects that are mediated by the NOP receptor and can be blocked by NOP receptor antagonists like SB-612111.[1][5] This suggests a dynamic interplay between the NOP and opioid systems in the modulation of pain.

The signaling pathway for this compound involves the activation of G-protein-coupled receptors (GPCRs). As a member of the opioid receptor family, the NOP receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.[3][6] This ultimately results in the inhibition of neuronal excitability and neurotransmitter release.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Pain Models

| Species | Pain Model | Administration Route | Dose (mg/kg) | Outcome Measure | Effect | Antagonist Blockade | Reference |

| Mouse | Acute Pain (Tail-Flick) | Subcutaneous (s.c.) | 30 | Tail-Flick Latency | Significant increase in latency | Naloxone | [4] |

| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 3 | Tail-Flick Latency | Significant increase in latency | Naloxone | [5] |

| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 10 | Tail-Flick Latency | Significant increase in latency | Naloxone | [5] |

| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 3 | Mechanical Allodynia (von Frey) | Significant antiallodynic effect | SB-612111 | [1] |

| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 10 | Mechanical Allodynia (von Frey) | Significant antiallodynic effect | SB-612111 | [1] |

| Rat | Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | Not specified | Mechanical Allodynia | No effect when given alone | N/A | [7] |

| Rat | Anxiety (Elevated Plus-Maze) | Intraperitoneal (i.p.) | 0.3 - 3 | Time in Open Arms | Anxiolytic-like effects | N/A | [8] |

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects in an Acute Pain Model (Tail-Flick Test)

This protocol is adapted from studies demonstrating the µ-opioid receptor-mediated antinociceptive effects of this compound.[4]

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

2. Materials:

-

This compound hydrochloride salt.

-

Vehicle (e.g., physiological saline containing 0.3% Tween 80).[8]

-

Naloxone hydrochloride (opioid antagonist).

-

Morphine sulfate (B86663) (positive control).

-

Tail-flick apparatus.

3. Drug Preparation:

-